4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Blood-brain barrier permeability

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is a 2-aminothiazole derivative featuring a 4-(2-methoxy-4,5-dimethylphenyl) substituent that distinctly modulates its physicochemical profile relative to other 4-aryl-2-aminothiazole building blocks. Its computed XLogP3 of 3.0, topological polar surface area (TPSA) of 76.4 Ų, and single hydrogen bond donor (NH₂) place it at the lipophilic–hydrophilic interface favored for blood–brain barrier penetration and target engagement in medicinal chemistry campaigns.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 383132-18-1
Cat. No. B2410529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine
CAS383132-18-1
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)OC)C2=CSC(=N2)N
InChIInChI=1S/C12H14N2OS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3,(H2,13,14)
InChIKeyKAUGCGYGMRWVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine (CAS 383132-18-1): Core Structural & Physicochemical Identity


4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is a 2-aminothiazole derivative featuring a 4-(2-methoxy-4,5-dimethylphenyl) substituent that distinctly modulates its physicochemical profile relative to other 4-aryl-2-aminothiazole building blocks. Its computed XLogP3 of 3.0, topological polar surface area (TPSA) of 76.4 Ų, and single hydrogen bond donor (NH₂) place it at the lipophilic–hydrophilic interface favored for blood–brain barrier penetration and target engagement in medicinal chemistry campaigns [1]. The compound is supplied at ≥95% purity for research use, with recommended storage at -20 °C to preserve the integrity of the primary amine functionality .

Why 4-Aryl-2-aminothiazole Analogs Cannot Replace 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine in Structure–Activity Campaigns


Within the 4-aryl-2-aminothiazole class, seemingly minor changes in aryl substitution (e.g., replacing the 2-methoxy-4,5-dimethylphenyl motif with 2,5-difluorophenyl or 2-ethoxy-5-methylphenyl) shift computed LogP by ≥0.5 units and alter hydrogen-bonding capacity, fundamentally reordering pharmacokinetic and target-binding profiles. Because these compounds are typically employed as hinge-binding scaffolds or kinase hinge mimetics, the specific substitution pattern on the phenyl ring directly dictates both potency and selectivity at the intended biological target [1]. Generic substitution without quantitative confirmation of matched polarity, solubility, and steric bulk therefore risks invalidating SAR trends and wasting synthetic resources downstream.

Quantitative Differentiation Evidence for 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine vs. Closest 4-Aryl-2-aminothiazole Analogs


Enhanced Lipophilicity (XLogP3 = 3.0) Relative to 2,5-Difluorophenyl Analog (XLogP3 = 2.0)

The target compound exhibits a computed XLogP3 of 3.0, which is 1.0 unit higher than the analogous 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine (CAS 383132-01-2, XLogP3 = 2.0). This places it within the optimal logP range of 2–4 for CNS drug candidates, whereas the difluoro analog falls below the preferred lower boundary for passive BBB permeation [1].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Reduced Topological Polar Surface Area (TPSA = 76.4 Ų) Compared to 2-Ethoxy-5-Methylphenyl Analog (TPSA = 85.4 Ų)

The methoxy-dimethylphenyl substitution yields a TPSA of 76.4 Ų, whereas the closely related 4-(2-ethoxy-5-methylphenyl)-thiazol-2-amine (CAS 383132-05-6) shows a TPSA of 85.4 Ų due to the additional methylene unit in the ethoxy group. A TPSA below 80 Ų is commonly associated with favorable oral absorption and Caco-2 permeability, suggesting this compound may outperform its ethoxy congener in cell-based permeability assays [1].

Polarity Oral bioavailability Caco-2 permeability

Single Hydrogen Bond Donor (NH₂) Ensures Favorable Ligand Efficiency vs. N-Substituted 2-Aminothiazoles

The target compound possesses exactly one hydrogen bond donor (the primary amine at position 2). Many 2-aminothiazole scaffolds used as kinase inhibitors (e.g., dasatinib analogs) feature N-alkylation that eliminates this donor or increases donor count, altering hinge-binding geometry. By maintaining a single, directional H-bond donor, this compound mimics the minimal donor profile of adenine while avoiding the steric penalty of N-substituted variants, which often show 10–100-fold reductions in binding affinity in published kinase panels [2][1].

Ligand efficiency Kinase hinge binder Hydrogen bonding

Rotatable Bond Count (nRot = 2) Matches Optimal Rigidity for Target Selectivity vs. More Flexible Analogs

The compound has only two rotatable bonds (the methoxy group and the thiazole-phenyl bond), whereas analogs such as 4-(2-ethoxy-5-methylphenyl)-thiazol-2-amine possess three rotatable bonds, increasing conformational entropy. Lower rotatable bond count correlates with improved ligand selectivity and oral bioavailability in drug discovery datasets; each additional rotatable bond reduces oral bioavailability probability by approximately 10% on average [1][2].

Conformational entropy Selectivity Oral bioavailability

Procurement-Driven Application Scenarios for 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine


Kinase Hinge-Binder Fragment Library Design

With a single H-bond donor, optimal logP (3.0), and low TPSA (76.4 Ų), this compound is ideally suited as a core scaffold for fragment-based drug discovery targeting ATP-binding sites of kinases [1][2]. Its physicochemical profile predicts efficient passive cell permeability, making it a preferred building block over more polar or flexible 4-aryl-2-aminothiazole alternatives.

CNS-Targeted Lead Optimization Programs

The computed XLogP3 of 3.0 falls within the CNS drug space (logP 2–4), and the TPSA of 76.4 Ų is below the 90 Ų threshold commonly associated with blood-brain barrier penetration [1]. Researchers pursuing neurodegenerative or psychiatric targets should prioritize this compound over the less lipophilic 2,5-difluorophenyl analog (XLogP3 = 2.0) to maximize brain exposure.

Oral Bioavailability-Focused Structure–Activity Relationship (SAR) Exploration

The compound's rotatable bond count of 2, combined with a TPSA below 80 Ų, aligns with Veber's criteria for good oral bioavailability [2]. Medicinal chemists can use it as a core scaffold for systematic SAR studies aimed at improving oral PK, avoiding the entropy penalty introduced by ethoxy or N-alkyl side chains present in close analogs.

Combinatorial Library Synthesis of 4-Aryl-2-aminothiazole Derivatives

Supplied at ≥95% purity with storage guidance (-20 °C), this compound serves as a reliable building block for parallel synthesis and library production . Its distinct substitution pattern enables the generation of diverse lead-like libraries not accessible via simpler 4-phenyl-2-aminothiazole starting materials.

Quote Request

Request a Quote for 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.